2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Vue d'ensemble

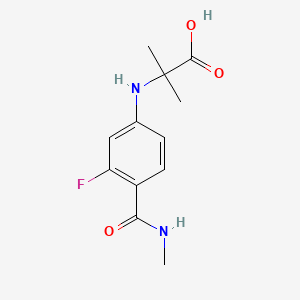

Description

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (CAS: 1289942-66-0, molecular formula: C₁₂H₁₅FN₂O₃) is a key intermediate in the synthesis of enzalutamide (MDV3100), a second-generation androgen receptor antagonist used to treat metastatic castration-resistant prostate cancer . Structurally, it features a 2-methylpropanoic acid backbone linked to a 3-fluoro-4-(methylcarbamoyl)phenyl group via an amino bridge. The fluorine atom enhances lipophilicity and metabolic stability, while the methylcarbamoyl moiety contributes to receptor binding specificity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, a suitable aromatic compound, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Fluorination: The amino group is then subjected to fluorination using reagents like Selectfluor to introduce the fluoro group.

Coupling: Finally, the modified aromatic compound is coupled with 2-methylpropanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is of interest in the development of pharmaceuticals due to its structural features that can interact with biological targets. The presence of a fluorinated aromatic ring enhances its metabolic stability and bioavailability.

Case Study : Research has indicated that derivatives of this compound can exhibit activity against specific cancer cell lines, suggesting potential as an anticancer agent. For instance, studies have shown that modifications in the methylcarbamoyl group can lead to varying degrees of cytotoxicity in tumor cells .

Drug Design and Development

The compound serves as a scaffold for the design of new drugs targeting various diseases. Its ability to inhibit specific enzymes or receptors makes it a candidate for further modification.

Example : In a study focused on enzyme inhibition, analogs of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid demonstrated promising results in inhibiting serine proteases, which are implicated in various pathological conditions .

Biochemical Research

This compound is utilized in biochemical assays to understand protein interactions and enzyme kinetics. Its derivatives can be employed as probes to study metabolic pathways or signal transduction mechanisms.

Application : Researchers have used this compound to evaluate its effects on cell signaling pathways, particularly those involved in apoptosis and cell proliferation .

Mécanisme D'action

The mechanism of action of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The methylcarbamoyl group may contribute to the compound’s stability and bioavailability. The overall effect is mediated through pathways involving enzyme inhibition or receptor modulation.

Comparaison Avec Des Composés Similaires

Structural Analogues in Radiotherapy Sensitization

describes phenoxyaromatic acid analogues (e.g., compounds 19p, 19q, 19r, 19s) with structural similarities to the target compound. These derivatives share the 2-methylpropanoic acid core but differ in aromatic substituents:

- 19p : Biphenyl group (yield: 51.4%).

- 19q: 4-Cyanophenyl group (yield: 64.9%).

- 19r: 4-(Diethylamino)phenyl group (yield: 42.6%).

- 19s : 4-Methoxyphenyl group (yield: 47.1%).

These compounds exhibit varied biological activities as radiotherapy sensitizers, with substituents influencing solubility and target affinity. For example, the electron-withdrawing cyano group in 19q enhances stability, while the methoxy group in 19s may improve membrane permeability .

Table 1: Structural Analogues in Radiotherapy Sensitizers

| Compound | Substituent | Yield (%) | Key Feature |

|---|---|---|---|

| 19p | Biphenyl | 51.4 | Enhanced aromatic stacking |

| 19q | 4-Cyanophenyl | 64.9 | Electron-withdrawing stability |

| 19r | 4-(Diethylamino)phenyl | 42.6 | Basic amino group |

| 19s | 4-Methoxyphenyl | 47.1 | Improved lipophilicity |

Hypolipidemic Agents: Bezafibrate

Bezafibrate (CAS: 41859-67-0) shares the 2-methylpropanoic acid moiety but incorporates a 4-chlorobenzoylphenoxy group. It reduces triglycerides by 43% and cholesterol by 20–25%, outperforming older fibrates like clofibrate . The target compound lacks the phenoxy linkage, which is critical for bezafibrate’s PPAR-α activation, highlighting how structural differences dictate therapeutic targets .

Anti-Inflammatory Agents: Flurbiprofen

Flurbiprofen (2-(3-fluoro-4-phenylphenyl)propanoic acid, CAS: 5104-49-4) is a non-steroidal anti-inflammatory drug (NSAID). Both compounds feature fluorine and propanoic acid groups, but flurbiprofen’s biphenyl structure enables cyclooxygenase (COX) inhibition, whereas the target compound’s methylcarbamoyl group directs androgen receptor antagonism .

Antischistosomal and Antidiabetic Derivatives

- Antischistosomal Compound: 2-[3-[4-fluoro-3-(trifluoromethyl)phenyl]ureido]-2-methylpropanoic acid () shows activity against Schistosoma mansoni. The trifluoromethyl group enhances parasite enzyme inhibition, a feature absent in the target compound .

- Lobeglitazone Intermediate: 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid () is a thiazolidinedione precursor for diabetes treatment. Its trifluoromethyl groups improve PPAR-γ binding, contrasting with the target compound’s single fluorine .

Radiolabeled Amino Acid Analogues

Compounds like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (L-[¹⁸F]FET, ) and [¹⁸F]FACBC () are amino acid-based imaging agents. Unlike these, the target compound lacks an α-amino group, preventing uptake via L-transport systems. However, its fluorine atom may allow radiolabeling for diagnostic applications .

Table 2: Key Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Key Substituents | Bioactivity | Hazard Profile |

|---|---|---|---|---|

| Target Compound | 254.26 | 3-Fluoro-4-(methylcarbamoyl)phenyl | Androgen receptor antagonist | H302 (oral toxicity) |

| Bezafibrate | 361.82 | 4-Chlorobenzoylphenoxy | PPAR-α agonist | Hepatotoxicity risk |

| Flurbiprofen | 244.25 | Biphenyl | COX inhibitor | GI toxicity |

| 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | 271.15 | 3-Bromo-4-ethylphenyl | Pharmaceutical intermediate | No data |

- Solubility: The target compound’s methylcarbamoyl group may reduce aqueous solubility compared to bezafibrate’s phenoxy chain .

- Synthesis : The target compound is synthesized via Hofmann alkylation, requiring iodomethane—a toxic reagent—unlike the safer coupling reactions used for 19p–19s .

Activité Biologique

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, also known by its CAS number 1289942-66-0, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅FN₂O₃

- Molecular Weight : 254.26 g/mol

- Structure : The compound features a fluorinated aromatic ring and an amino acid-like structure, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Its structural similarity to amino acids suggests that it may act as an inhibitor or modulator in various biochemical processes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of signaling pathways related to cell survival and growth.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit proteases or kinases that are crucial in cancer progression and metastasis. In vitro studies have demonstrated significant inhibition rates against certain target enzymes, suggesting a therapeutic potential in cancer treatment.

Case Studies

- In Vitro Studies : A study evaluated the effects of various derivatives of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and prostate cancer models.

- Animal Models : In vivo experiments using mouse models have shown that administration of the compound led to reduced tumor sizes compared to control groups. These findings support the hypothesis that this compound may possess significant anticancer activity.

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What synthetic routes are commonly employed to prepare 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid?

Methodological Answer:

The compound is synthesized via multi-step reactions involving:

Chlorination and amination of 4-bromo-2-fluorobenzoic acid derivatives to introduce the methylcarbamoyl group.

Coupling reactions (e.g., nucleophilic substitution) to attach the 2-methylpropanoic acid moiety.

Methylation using iodomethane (CH₃I), though this step raises toxicity concerns .

Key challenges include controlling regioselectivity during fluorination and avoiding over-alkylation. Purification typically employs column chromatography and recrystallization.

Q. Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:

Structural elucidation involves:

NMR spectroscopy :

- ¹H NMR identifies aromatic protons (δ 6.5–7.6 ppm) and methyl groups (δ 1.2–1.7 ppm) .

- ¹³C NMR confirms carbonyl carbons (170–180 ppm) and fluorinated aromatic carbons (110–120 ppm).

X-ray crystallography resolves stereochemistry, as seen in related compounds (e.g., dihedral angles between carboxyl and aryl groups: ~78°) .

High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H⁺] calculated for C₁₂H₁₄FN₂O₃: 253.10) .

Q. Basic: What biological targets or therapeutic applications are associated with this compound?

Methodological Answer:

The compound is a pharmaceutical intermediate in synthesizing androgen receptor antagonists (e.g., enzalutamide). Its structural features—fluorine substitution and methylcarbamoyl group—enhance binding affinity to target receptors. Biological activity is assessed via:

In vitro assays : Competitive binding studies using radiolabeled ligands.

Pharmacokinetic profiling : Measuring metabolic stability in liver microsomes .

Q. Advanced: How can researchers address contradictions in reaction outcomes, such as unexpected radical addition products?

Methodological Answer:

Anomalous reactions (e.g., 1,6-addition instead of N,O-addition in radical trapping) require mechanistic investigation:

Kinetic studies : Monitor reaction progress via time-resolved ESR or UV-Vis spectroscopy to detect transient intermediates.

Computational modeling : Use DFT calculations to compare activation energies of competing pathways .

Isotopic labeling : Track radical trajectories using ¹³C-labeled reactants .

For example, tertiary radicals like 2-cyanoprop-2-yl may favor cyclohexadienyl intermediates due to steric hindrance at the nitroso group .

Q. Advanced: What strategies optimize the compound’s purity and minimize impurities during synthesis?

Methodological Answer:

Critical steps for impurity control include:

Reagent selection : Avoid excess iodomethane to prevent N-methylation byproducts.

Chromatographic monitoring : Use HPLC with UV detection (λ = 254 nm) to track impurities like 2-(4-chlorophenyl)propanoic acid derivatives .

Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to isolate the target compound from structurally similar contaminants .

Q. Advanced: How can researchers resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:

To reconcile conflicting bioactivity results:

SAR studies : Systematically modify substituents (e.g., replacing fluorine with chlorine or trifluoromethyl groups) and correlate changes with IC₅₀ values .

Co-crystallization : Determine binding modes using X-ray structures of the compound complexed with target proteins.

Solubility adjustments : Use prodrug strategies (e.g., esterification of the carboxylic acid) to improve bioavailability in in vivo models .

Q. Advanced: What methodologies are recommended for analyzing degradation products under oxidative stress?

Methodological Answer:

Oxidative degradation pathways are studied via:

Forced degradation : Expose the compound to H₂O₂ or UV light and analyze products using LC-MS. Common degradants include hydroxylated aryl derivatives .

Radical trapping : Use fluorescent probes (e.g., 3’-(p-hydroxyphenyl) fluorescein) to detect hydroxyl radicals in reaction mixtures .

Stability-indicating assays : Validate HPLC methods under ICH guidelines (e.g., Q1A(R2)) to quantify degradants .

Propriétés

IUPAC Name |

2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-12(2,11(17)18)15-7-4-5-8(9(13)6-7)10(16)14-3/h4-6,15H,1-3H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAHEGARPMZSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)NC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289942-66-0 | |

| Record name | 2-{[3-fluoro-4-(methylcarbamoyl)phenyl]amino}-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.